4-(Aminosulfonyl)-2-methoxybenzoic acid
Overview
Description
4-(Aminosulfonyl)-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H9NO5S and its molecular weight is 231.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as aminosalicylic acid are known to target mycobacterium tuberculosis
Mode of Action
It’s worth noting that aminosalicylic acid, a compound with a similar structure, inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This effectively inhibits the synthesis of folic acid, which is crucial for bacterial growth and multiplication .
Biochemical Pathways
Compounds with similar structures, such as aminosalicylic acid, are known to inhibit folic acid synthesis . This suggests that 4-(Aminosulfonyl)-2-methoxybenzoic acid may also interfere with similar biochemical pathways.
Result of Action
Similar compounds such as aminosalicylic acid are known to have bacteriostatic effects against mycobacterium tuberculosis . This suggests that this compound may have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
4-(Aminosulfonyl)-2-methoxybenzoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . This interaction can inhibit the enzyme’s activity, affecting various physiological processes. Additionally, this compound can bind to other biomolecules, altering their structure and function, which can have significant biochemical implications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the mTORC1 pathway, which is crucial for cell growth and metabolism . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been observed to inhibit the activity of carbonic anhydrase by binding to its active site . This inhibition can lead to changes in the enzyme’s activity, affecting various physiological processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can also result in alterations in cellular function, such as changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular behavior and function. For instance, high doses of this compound have been shown to cause toxic effects in animal models, such as liver and kidney damage . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a specific biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions can lead to changes in the levels of metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by amino acid transporters, such as the sodium-coupled neutral amino acid transporter (SNAT) family . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria . This localization can be influenced by targeting signals and post-translational modifications, directing this compound to specific organelles. The subcellular localization of this compound can also affect its interactions with other biomolecules, influencing its overall biochemical activity.
Properties
IUPAC Name |
2-methoxy-4-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-4-5(15(9,12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDXOGPIGCMWCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.